
CID 78061183
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 78061183 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Méthodes De Préparation
The synthesis of CID 78061183 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on the desired final product.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired chemical transformations occur.
Catalysts and Reagents: Various catalysts and reagents are used to facilitate the reactions. These may include acids, bases, solvents, and other chemicals that promote the formation of this compound.
Purification: After the synthesis, the compound is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity product.
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures to produce larger quantities of the compound. This requires optimization of reaction conditions and the use of industrial-grade equipment to ensure efficiency and safety.
Analyse Des Réactions Chimiques
CID 78061183 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: In this reaction, the compound gains hydrogen or loses oxygen. Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: This reaction involves the replacement of one functional group in the compound with another. Halogenation, nitration, and sulfonation are examples of substitution reactions that this compound can undergo.
Addition: This reaction involves the addition of atoms or groups to the compound without breaking any bonds. Common reagents for addition reactions include hydrogen gas and halogens.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce an oxide, while reduction may yield a reduced form of the compound.
Applications De Recherche Scientifique
CID 78061183 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the production of materials, such as polymers and coatings, and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of CID 78061183 involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
CID 78061183 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 78061184: This compound has a similar structure but differs in its functional groups, leading to different chemical and biological properties.
CID 78061185: Another related compound with variations in its molecular structure, resulting in distinct reactivity and applications.
CID 78061186: This compound shares some similarities with this compound but has unique features that make it suitable for different applications.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it valuable for various scientific and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in multiple fields Its unique properties and reactivity make it a valuable subject of research, with applications ranging from chemistry and biology to medicine and industry
Propriétés
Formule moléculaire |
C44H57OSn |
|---|---|
Poids moléculaire |
720.6 g/mol |
InChI |
InChI=1S/2C15H23.C14H11O.Sn/c2*1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6;15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14;/h2*7-8,10-12H,1-6H3;1-8,14H,9H2;/q;;-1;+1 |
Clé InChI |
MPFNFQSGTBXCQY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)C(C)C)[Sn](C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Naphthalen-1-yl)oxy]but-2-yn-1-amine](/img/structure/B12539254.png)


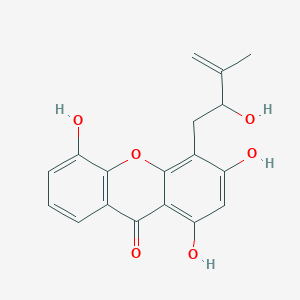
![1-Methyl-4-[1-(2-methyl-2-phenylhydrazinylidene)ethyl]pyridin-1-ium chloride](/img/structure/B12539278.png)
![5-[[4-(3-Phenoxypropoxy)phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12539285.png)
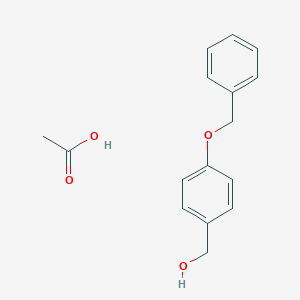
![4-hydroxy-3-[N-(2-hydroxynaphthalen-1-yl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12539297.png)
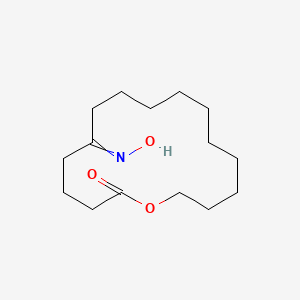

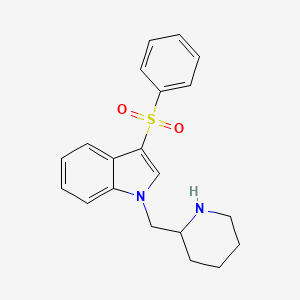
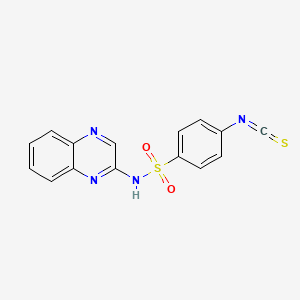
![Phenol, 2-[(2-methyl-1-phenylpropyl)amino]-](/img/structure/B12539349.png)
![1-[1-(2-Hydroxyethyl)-1h-pyrrol-2-yl]propan-1-ol](/img/structure/B12539371.png)
